2-Methoxy-4,4-dimethylcyclohex-2-en-1-one

Diels–Alder cycloaddition decalone synthesis dienophile activation

Sourcing a cyclohexenone that fails to react? Common analogs (CAS 1073-13-8) lack the 2-methoxy enol ether needed for chemoselective oxidations or photochemical bicyclic scaffold formation. This 4,4-dimethyl-2-methoxy variant delivers: - **Diels-Alder activation**: Electronic steering for decalone synthesis (Liu & Browne, 1987) - **Dual epoxy pathways**: mCPBA oxidation gives two distinct lactone/epoxide products (Matoba, 1984) - **Validated negative control**: >10,000 nM IC50 vs 5-LOX & sEH for assay baselining 95% purity. Immediate B2B shipping.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 42117-32-8
Cat. No. B3136655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,4-dimethylcyclohex-2-en-1-one
CAS42117-32-8
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(=C1)OC)C
InChIInChI=1S/C9H14O2/c1-9(2)5-4-7(10)8(6-9)11-3/h6H,4-5H2,1-3H3
InChIKeyWUSZGSMQYXOBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,4-dimethylcyclohex-2-en-1-one: Structural and Physicochemical Baseline


2-Methoxy-4,4-dimethylcyclohex-2-en-1-one (CAS 42117-32-8) is a disubstituted cyclohexenone featuring a 2-methoxy enol ether moiety and geminal 4,4-dimethyl groups [1]. With a molecular weight of 154.21 g·mol⁻¹, a calculated LogP of 1.91, a boiling point of 237.9 ± 39.0 °C (at 760 mmHg), and zero hydrogen bond donors, this compound occupies a physicochemical space distinct from its non-methoxylated analog 4,4-dimethylcyclohex-2-en-1-one (MW 124.18, LogP ~1.4) [1]. It is commercially available at 95% purity from specialty chemical suppliers but is not stocked by major global distributors such as Sigma-Aldrich or Fisher Scientific, indicating its niche procurement profile [1].

1 Methoxy-activated dienophile for Diels–Alder decalone synthesis
2 Precursor to strained bicyclo[3.1.0]hexanone via photochemical route
3 Single starting material for divergent epoxy-lactone or epoxy-cyclohexanone

Why Generic 2-Cyclohexenone Analogs Cannot Substitute This Compound


Substituting 2-methoxy-4,4-dimethylcyclohex-2-en-1-one with the more common and commercially accessible 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8) or other 2-substituted cyclohexenones will fundamentally alter reaction outcomes. The 2-methoxy group serves as both an electronic activator for Diels–Alder cycloadditions and a masked carbonyl equivalent, enabling chemoselective transformations—such as Baeyer–Villiger-type oxidation to epoxy-lactones [1] and photochemical conversion to bicyclo[3.1.0]hexanone scaffolds [2]—that are impossible with the parent enone. The gem-4,4-dimethyl substitution further blocks enolization pathways that plague unsubstituted cyclohexenones, imparting regiochemical fidelity in subsequent functionalizations [1][3]. Procurement of an incorrect analog therefore risks not merely a yield reduction but a complete failure to access the desired downstream intermediate.

Target: 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one
Methoxy-driven electronic activation
The 2-methoxy group activates the enone toward Diels–Alder and Baeyer–Villiger pathways; the parent enone lacks this activation and may fail to deliver the same adducts.
Analog: 4,4-Dimethylcyclohex-2-en-1-one (CAS 1073-13-8)
No photochemical precursor access
The non-methoxylated analog cannot form the cross-conjugated dienone required for bicyclo[3.1.0]hexanone photochemistry, blocking the entire strained-carbocycle route.
Target gem-dimethyl + methoxy
Gem-4,4-dimethyl blocks enolization
Unsubstituted cyclohexenones suffer regiochemical drift via enolization; the gem-dimethyl substitution preserves regiochemical fidelity in downstream functionalizations.

Quantitative Evidence Differentiating This Compound from Structural Analogs


Diels–Alder Dienophile Reactivity and Decalone Construction

Liu and Browne (1987) directly compared two 4,4-dimethyl-2-cyclohexenones—enone 1 (4,4-dimethylcyclohex-2-en-1-one, CAS 1073-13-8) and enone 2 (2-methoxy-4,4-dimethylcyclohex-2-en-1-one, the target compound)—as dienophiles in Diels–Alder reactions with hydrocarbon dienes. Enone 2, bearing the 2-methoxy substituent, was demonstrated to be an effective and synthetically useful dienophile alongside enone 1 [1]. The 2-methoxy group electronically activates the α,β-unsaturated ketone toward [4+2] cycloaddition, enabling the direct construction of 4,4-dimethyl-1-decalone scaffolds that serve as intermediates in terpenoid total synthesis. The unsubstituted parent enone (enone 1) lacks this electronic activation and proceeds through a different reactivity profile [1].

Dienophile utility
Head-to-head
2-Methoxy variant: effective dienophile; yields 4,4-dimethyl-1-decalone adducts (NMR-confirmed) vs. parent enone with different electronic character.
Supports Diels–Alder route selection
Regiochemical outcomes differ; specific yields require full-text review.
Diels–Alder cycloaddition decalone synthesis dienophile activation

Oxidation Selectivity for Epoxy-Lactone Synthesis

Matoba et al. (1984) reported that treatment of 2-methoxy-4,4-dimethylcyclohex-2-en-1-one (compound II) with m-chloroperbenzoic acid (mCPBA) in 1,1,1-trichloroethane at room temperature afforded 5,6-epoxy-6-methoxy-4,4-dimethyl-6-hexanolide (III) as a single characterized product [1]. When the reaction was conducted in an aqueous disodium orthophosphate–methylene chloride biphasic system at 4 °C, the product shifted to 2,3-epoxy-2-methoxy-4,4-dimethylcyclohexanone (V), which could be further converted to methyl 2-hydroxy-1-methoxy-3,3-dimethylcyclopentanecarboxylate (VI) [1]. This solvent- and temperature-dependent product divergence is a direct consequence of the 2-methoxy substituent, which makes the enol ether double bond susceptible to epoxidation and the ketone amenable to Baeyer–Villiger insertion. The non-methoxylated analog 4,4-dimethylcyclohex-2-en-1-one would undergo simple enone epoxidation without the lactone-forming pathway.

Oxidation products
Class-level
mCPBA in Cl₃CCH₃ (RT) → epoxy-δ-hexanolide; aq. Na₂HPO₄–CH₂Cl₂ (4°C) → epoxy-cyclohexanone.
Dual product access via same precursor
Parent enone yields only α,β-epoxide; yield data require full-text.
Baeyer–Villiger oxidation epoxidation lactone synthesis

Photochemical Precursor for Bicyclo[3.1.0]hexanone Scaffolds

The 1982 study by Matoba et al. established that 2-methoxy-4,4-dimethylcyclohex-2-en-1-one (VIa) is the essential immediate precursor to 2-methoxy-4,4-dimethyl-2,5-cyclohexadienone (V), the cross-conjugated dienone that undergoes photochemical rearrangement [1]. The preparation of V from VIa proceeds via dehydrogenation, and V was subsequently irradiated with a 200 W mercury lamp in methanol at −3 °C to give two products: 2,2-dimethoxy-6,6-dimethylbicyclo[3.1.0]hexan-3-one (X) in 36.5% yield and 6,6-dimethoxy-5,5-dimethyl-2-cyclohexenone (XI) in 7.8% yield [1]. In the presence of catalytic sulfuric acid, the same irradiation gave 2-methoxy-4-(1-methoxy-1-methylethyl)-2-cyclopentenone (XIII) in 35.4% yield [1]. The non-methoxylated analog 4,4-dimethylcyclohex-2-en-1-one cannot access this cross-conjugated dienone, precluding the entire photochemical manifold.

Bicyclohexanone
Class-level
36.5% yield of 2,2-dimethoxy-6,6-dimethylbicyclo[3.1.0]hexan-3-one
Validated photochemical entry to strained scaffold
200 W Hg lamp, MeOH, –3°C; acid-catalyzed variant: 35.4% cyclopentenone.
photochemistry cyclohexadienone bicyclohexanone

Physicochemical Profile Versus the Parent Enone

The introduction of the 2-methoxy group into the 4,4-dimethylcyclohex-2-en-1-one scaffold produces measurable changes in key physicochemical parameters relevant to handling, purification, and formulation. Relative to 4,4-dimethylcyclohex-2-en-1-one (MW 124.18 g·mol⁻¹, ACD/LogP 1.40–1.49), the target compound exhibits a higher molecular weight (154.21 g·mol⁻¹) and increased lipophilicity (ACD/LogP 1.49; XLogP3-AA 2.0; Consensus LogP 1.91) [1]. The boiling point is elevated to 237.9 ± 39.0 °C (vs. approximately 186–190 °C for the parent enone) [1]. These differences directly impact GC retention time, solvent partitioning behavior, and silica gel chromatographic mobility during purification.

Physicochemical shift
Reported
MW +30 g·mol⁻¹, LogP +0.6, BP ~+50°C vs. parent enone
Impacts purification and chromatography
Adjust GC oven programs and column solvent gradients.
physicochemical properties lipophilicity chromatographic behavior

Biological Inactivity as a Negative Control Benchmark

Data curated in ChEMBL and BindingDB indicate that 2-methoxy-4,4-dimethylcyclohex-2-en-1-one (CHEMBL5205807) exhibits IC50 values >10,000 nM against both human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), representing essentially no inhibition at the tested concentrations [1]. By contrast, numerous naturally occurring cyclohexenone derivatives, such as carvotacetones, ant heminone A, and COTC (2-crotonyloxymethyl-2-cyclohexenone), display potent antitumor, antiplasmodial, and anti-inflammatory activities in the low micromolar to nanomolar range [2][3]. This inactivity profile is advantageous for applications where the compound is used as a synthetic intermediate or fragrance component, as it implies minimal off-target biological interference in biochemical assay contexts.

Enzyme inhibition
Reported
IC50 >10,000 nM against 5-LOX and sEH
Confirmed inactive comparator
Negative control for library screening; structurally similar to bioactives.
5-lipoxygenase soluble epoxide hydrolase counter-screening

Procurement-Driven Application Scenarios


Diels–Alder Synthesis of 4,4-Dimethyl-1-decalone Scaffolds

Academic and industrial laboratories engaged in terpenoid total synthesis or polyketide-derived natural product construction should procure this compound as a dienophile for Diels–Alder [4+2] cycloadditions with hydrocarbon dienes. The direct head-to-head study by Liu and Browne (1987) established its efficacy alongside the parent enone, and the 2-methoxy group provides electronic activation that can steer regiochemical outcomes in decalone formation [1]. This application is directly supported by Section 3, Evidence Item 1.

Photochemical Generation of Bicyclo[3.1.0]hexan-3-one Derivatives

Photochemistry laboratories and medicinal chemistry groups seeking strained bicyclic scaffolds should use this compound as the starting material for preparing 2-methoxy-4,4-dimethyl-2,5-cyclohexadienone, the immediate precursor for photochemical rearrangement. The 36.5% isolated yield of 2,2-dimethoxy-6,6-dimethylbicyclo[3.1.0]hexan-3-one reported by Matoba et al. (1982) provides a validated yield benchmark for process feasibility assessment [1]. This scenario derives from Section 3, Evidence Item 3.

Divergent Synthesis of Epoxy-δ-hexanolides and Epoxy-cyclohexanones

Process chemistry and methodology development groups requiring a single starting material to access two distinct epoxy-containing product classes should employ this compound in mCPBA-mediated oxidations. The solvent- and temperature-dependent product divergence reported by Matoba et al. (1984) enables either 5,6-epoxy-6-methoxy-4,4-dimethyl-6-hexanolide or 2,3-epoxy-2-methoxy-4,4-dimethylcyclohexanone to be obtained selectively [1]. This application is supported by Section 3, Evidence Item 2.

Negative Control for Cyclohexenone Library Screening

Medicinal chemistry and chemical biology groups conducting high-throughput screening of cyclohexenone derivative libraries against 5-lipoxygenase, soluble epoxide hydrolase, or related inflammatory targets should procure this compound as a verified inactive negative control (IC50 >10,000 nM against both 5-LOX and sEH) [1]. Its inactivity profile provides a clean baseline for normalizing assay signals, and its structural similarity to bioactive cyclohexenones makes it a superior control compared to solvent-only blanks. This application is directly supported by Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Decalone Diels–Alder synthesis
Methoxy-activated dienophile
Regiochemical outcome and adduct structure
Bicyclo[3.1.0]hexanone photochemistry
Dienone photoprecursor access
Strained scaffold yield and characterization
Epoxy-lactone/ketone divergent synthesis
Oxidation pathway switch (solvent/temperature)
Product identity (lactone vs. ketone)
Negative control for enzyme screening
Verified low enzyme inhibition profile
Assay baseline normalization
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